3-(Oxiran-2-ylmethoxy)benzoic acid

Description

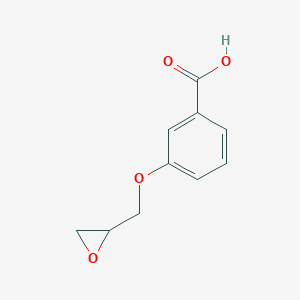

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAVQXSVVRVAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599317 | |

| Record name | 3-[(Oxiran-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185522-04-7 | |

| Record name | 3-[(Oxiran-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxiran 2 Ylmethoxy Benzoic Acid and Analogues

Precursor-Based Synthetic Strategies

The construction of 3-(Oxiran-2-ylmethoxy)benzoic acid and its related compounds typically begins with commercially accessible starting materials that already possess either the benzoic acid moiety or a group that can be readily converted to it.

Synthesis from Hydroxybenzoic Acid Derivatives

A common and direct approach to synthesizing this compound involves the etherification of a hydroxybenzoic acid precursor. For instance, 3-hydroxybenzoic acid can serve as the starting material. rasayanjournal.co.inwikipedia.org The synthesis proceeds through the reaction of the phenolic hydroxyl group with an epoxide-containing electrophile, typically epichlorohydrin (B41342), in the presence of a base.

The general reaction scheme is as follows:

Esterification: 3-hydroxybenzoic acid is first esterified to protect the carboxylic acid group, for example, by reacting it with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. rasayanjournal.co.in This step yields a methyl benzoate (B1203000) derivative.

Etherification: The resulting hydroxy methyl benzoate is then reacted with an excess of an alkyl halide, such as epichlorohydrin, in the presence of a base like potassium carbonate in a suitable solvent like acetone. rasayanjournal.co.in This reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of the alkyl halide, leading to the formation of an ether linkage and incorporating the epoxide ring.

Hydrolysis: The final step involves the hydrolysis of the ester group back to a carboxylic acid. This is typically achieved by treating the ether derivative with an aqueous base, such as potassium hydroxide (B78521) in methanol, followed by acidification with a dilute acid like hydrochloric acid to precipitate the final product, this compound. rasayanjournal.co.in

This multi-step process allows for the selective functionalization of the hydroxyl group while preserving the carboxylic acid functionality for the final product.

Oxidation of Aldehyde Analogues (e.g., Oxiran-2-ylmethoxybenzaldehyde)

An alternative synthetic route involves the oxidation of an aldehyde precursor, such as 3-(oxiran-2-ylmethoxy)benzaldehyde. This method is advantageous if the aldehyde is more readily available or synthetically accessible than the corresponding hydroxybenzoic acid. The oxidation of the aldehyde group to a carboxylic acid is a well-established transformation in organic chemistry.

Various oxidizing agents can be employed for this conversion, with the choice often depending on the desired reaction conditions and the presence of other functional groups in the molecule. Common reagents include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Hydrogen peroxide (H₂O₂) smolecule.com

Oxone organic-chemistry.org

For instance, the oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde (B104580) to 4-(oxiran-2-ylmethoxy)benzoic acid has been achieved with high efficiency using hydrogen peroxide at room temperature. smolecule.com A study on the anaerobic oxidation of aldehydes under hydrothermal conditions demonstrated that iron(III) nitrate (B79036) can effectively convert benzaldehyde (B42025) to benzoic acid in high yields. nih.gov This suggests that similar conditions could be applicable to the oxidation of oxiran-2-ylmethoxybenzaldehyde. The reaction is often carried out in a suitable solvent, and the product is isolated after an appropriate workup procedure. organic-chemistry.org

General Principles in Incorporating Epoxide and Carboxylic Acid Functionalities

The synthesis of molecules like this compound relies on fundamental principles of organic chemistry to introduce and manipulate the key functional groups.

Nucleophilic Substitution for Epoxide Ring Formation

The introduction of the oxirane (epoxide) ring is often accomplished through a nucleophilic substitution reaction. researchgate.net The epoxide ring is a strained, three-membered cyclic ether, making it susceptible to ring-opening reactions by nucleophiles. uomustansiriyah.edu.iq This reactivity is harnessed in synthesis, but the formation of the ring itself typically involves the reaction of a nucleophile with a molecule already containing a suitable leaving group.

In the context of synthesizing analogues, the reaction of a phenoxide (generated from a hydroxybenzoic acid derivative) with epichlorohydrin is a classic example of a Williamson ether synthesis. The phenoxide acts as the nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride ion. An intramolecular nucleophilic attack of the newly formed alkoxide onto the adjacent carbon bearing the chlorine atom then forms the epoxide ring.

Carboxylic Acid Functionalization via Organometallic Reagents

While not the primary route for the synthesis of this compound itself, the functionalization of carboxylic acids using organometallic reagents is a powerful tool in organic synthesis for creating analogues. organicchemistrytutor.comnih.gov However, the direct reaction of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), with carboxylic acids is often complicated by the acidic nature of the carboxylic proton. organicchemistrytutor.com

The initial reaction is typically an acid-base reaction where the organometallic compound deprotonates the carboxylic acid to form a carboxylate salt. organicchemistrytutor.com

Grignard Reagents: With Grignard reagents, the reaction generally stops at the formation of the carboxylate salt, as they are not nucleophilic enough to attack the negatively charged carboxylate group. organicchemistrytutor.com

Organolithium Reagents: Organolithium reagents, being more reactive, can undergo a second reaction where they act as a nucleophile, attacking the carboxylate to eventually form a ketone after an acidic workup. organicchemistrytutor.com

To achieve C-C bond formation at the carboxylic acid group without simple deprotonation, strategies such as the use of "turbo-Hauser" bases have been developed to enhance the nucleophilicity of Grignard reagents, allowing for the direct conversion of carboxylic acids to ketones. diva-portal.org Another approach involves transient protection of the carboxylic acid, for example, by forming silyl (B83357) or boron intermediates, which prevents the formation of unreactive carboxylate salts and allows for catalytic asymmetric additions of organometallics. nih.gov

Methods for Carboxylic Acid Purity and Yield Optimization

Optimizing the purity and yield of the final carboxylic acid product is a critical aspect of the synthesis. Several techniques can be employed throughout the process.

Purification Techniques:

Crystallization: This is a common method for purifying solid carboxylic acids. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to allow the pure compound to crystallize out, leaving impurities in the solution. google.com Seeding the supersaturated solution with pure crystals can initiate crystallization. google.com

Extraction: Reactive extraction is a highly effective technique for separating carboxylic acids from aqueous solutions or fermentation broths. researchgate.netmdpi.com This method involves using an extractant (often an amine or a phosphine (B1218219) oxide) in an organic solvent to form a complex with the carboxylic acid, which facilitates its transfer from the aqueous phase to the organic phase. tandfonline.com The choice of extractant and diluent, as well as parameters like pH and temperature, can be optimized to achieve high extraction efficiency. tandfonline.comcore.ac.uk

Chromatography: Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. It is particularly useful for removing unreacted starting materials and byproducts.

Yield Optimization:

Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and catalyst concentration can significantly impact the yield. For instance, in the oxidation of aldehydes, the choice of oxidant and the reaction conditions can be tuned to maximize the conversion to the carboxylic acid while minimizing side reactions. organic-chemistry.orgnih.gov

Stoichiometry: Using an excess of one reagent can drive the reaction to completion. For example, in the etherification reaction with epichlorohydrin, an excess of epichlorohydrin is often used to ensure the complete conversion of the phenolic starting material.

The table below summarizes some common methods for carboxylic acid purification and yield optimization.

| Method | Principle | Application |

| Crystallization | Difference in solubility between the desired compound and impurities at different temperatures. google.com | Purification of solid carboxylic acids. |

| Reactive Extraction | Formation of a complex between the carboxylic acid and an extractant in an organic phase. researchgate.nettandfonline.com | Separation from aqueous streams, increasing extraction efficiency. mdpi.comtandfonline.com |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Removal of byproducts and unreacted starting materials. |

| Process Optimization | Adjusting reaction parameters (temperature, time, stoichiometry) to favor product formation. | Maximizing reaction conversion and minimizing side reactions. organic-chemistry.orgnih.gov |

Investigation of Novel Synthetic Routes and Process Optimization

The development of novel and optimized synthetic methodologies for this compound and its analogues is critical for improving efficiency, increasing yields, and promoting environmentally sustainable practices. Research in this area focuses on creating more direct routes, utilizing greener reagents, and refining reaction conditions to minimize by-products and simplify purification processes.

One area of investigation involves the synthesis of the key intermediate, 4-(oxiran-2-ylmethoxy)benzoic acid, an analogue of the target compound. A new synthetic route has been developed starting from 4-(oxiran-2-ylmethoxy)benzaldehyde. researchgate.netsibran.ru This method employs an oxidation reaction using 30% hydrogen peroxide to convert the aldehyde functional group into a carboxylic acid. sibran.ru The reaction is typically stirred vigorously at room temperature, and after processing, the desired benzoic acid derivative is obtained in high yield. sibran.ru

Table 1: Oxidation of 4-(Oxiran-2-ylmethoxy)benzaldehyde

| Starting Material | Oxidizing Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-(Oxiran-2-ylmethoxy)benzaldehyde | 30% Hydrogen Peroxide | Vigorous stirring, Room Temperature | 92% | sibran.ru |

| 4-(Oxiran-2-ylmethoxy)benzaldehyde | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | Standard oxidation conditions | Not specified |

Table 2: Phase Transfer Catalysis for Synthesis of Glycidyl (B131873) Ethers

| Substrate | Reagents | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Phenolic Base Chemical (e.g., compound 4) | Epichlorohydrin, Sodium Hydroxide (NaOH) | TEBAC (0.1 eq.) | ≥87% | rsc.org |

Furthermore, novel approaches to creating hybrid derivatives of benzoic acid analogues have been explored, emphasizing green chemistry principles. rasayanjournal.co.in For instance, ester derivatives of 3-hydroxy methyl benzoate have been synthesized by reacting it with various aromatic acids. rasayanjournal.co.in This esterification is carried out using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane (B109758) at room temperature. rasayanjournal.co.in This method is noted for its simple procedure, the use of stoichiometric reagents, and the absence of hazardous vapor evolution, achieving good yields. rasayanjournal.co.in

Table 3: Green Synthesis of 3-Hydroxy Benzoic Acid Hybrid Esters

| Starting Material | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxy methyl benzoate | Aromatic Acid, DCC (1.3 eq.), DMAP (0.05 eq.), Pyridine (0.5 eq.) | 8 hours | 70-80% | rasayanjournal.co.in |

Research also extends to the functionalization of the oxirane ring. Acid-functionalized compounds can be synthesized via a thiol-ene addition of 3-mercaptopropionic acid to the glycidyl ether analogues in solvent-free conditions, representing a clean and efficient modification strategy. rsc.org These ongoing investigations into new synthetic pathways and process optimizations are crucial for making compounds like this compound more accessible for further research and potential applications.

Chemical Reactivity and Reaction Mechanisms of 3 Oxiran 2 Ylmethoxy Benzoic Acid

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide group, approximately 13 kcal/mol, makes it susceptible to ring-opening reactions by various nucleophiles. masterorganicchemistry.com These reactions can be catalyzed by either acid or base.

The regioselectivity of the nucleophilic attack on the epoxide ring of 3-(Oxiran-2-ylmethoxy)benzoic acid is dependent on the reaction conditions.

Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. For this compound, this would be the terminal methylene (B1212753) carbon (C-3 of the oxirane ring). This pathway is favored due to reduced steric hindrance at this position. libretexts.orgrsc.org

Acidic Conditions: In an acidic medium, the epoxide oxygen is first protonated, forming a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack exhibits a preference for the more substituted carbon (the methine carbon, C-2 of the oxirane ring). This is because the transition state has a partial positive charge that is better stabilized by the adjacent oxygen and the alkyl substituent, resembling an SN1-like character. masterorganicchemistry.comlibretexts.org

The regioselectivity of epoxide ring-opening is a critical factor in determining the final product structure. While classical systems often rely on strong substrate bias to control regioselectivity, catalyst-controlled systems are being developed to achieve high regioselectivity for unbiased epoxides. rsc.org

Table 1: Regioselectivity of Epoxide Ring-Opening

| Condition | Mechanism | Site of Nucleophilic Attack | Product Type |

| Basic/Neutral | SN2 | Less substituted carbon | Primary alcohol |

| Acidic | SN1-like | More substituted carbon | Secondary alcohol |

Acid-catalyzed ring-opening of epoxides like the one in this compound can be initiated by both Brønsted and Lewis acids. The mechanism involves the following steps:

Protonation of the Epoxide Oxygen: The acid catalyst protonates the epoxide oxygen, making it a better leaving group and activating the ring towards nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile, which can be the solvent (e.g., water, alcohol) or another added reagent, attacks one of the epoxide carbons. libretexts.org As mentioned, the attack preferentially occurs at the more substituted carbon. masterorganicchemistry.com

Deprotonation: A final deprotonation step yields the neutral ring-opened product. libretexts.org

The ring-opening of an epoxide is a stereospecific reaction. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the center of attack. This is characteristic of an SN2 reaction. masterorganicchemistry.com

In the case of this compound, which is a chiral molecule, the stereochemical outcome of the ring-opening will depend on which carbon is attacked.

Attack at the terminal carbon will lead to the formation of a single diastereomer with an inverted configuration at that center.

Attack at the internal, more substituted carbon will also result in inversion of configuration at that specific stereocenter.

Therefore, the reaction of an enantiomerically pure epoxide will lead to a stereochemically defined product. For instance, the acid-catalyzed hydrolysis of an epoxide results in a trans-diol. masterorganicchemistry.comlibretexts.org

Carboxylic Acid Group Reactivity

The carboxylic acid group (-COOH) in this compound is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic acyl substitution.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. fiveable.me The general mechanism involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.comyoutube.com

For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often facilitated by converting the hydroxyl group into a better leaving group, for example, by protonating it under acidic conditions. msu.edumsu.edu The reactivity of carboxylic acid derivatives towards nucleophilic substitution generally follows the order: acid halide > acid anhydride (B1165640) > thioester > ester > amide. khanacademy.org

Esterification is a common example of nucleophilic acyl substitution involving a carboxylic acid. The Fischer esterification is a classic method where a carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. libretexts.org

The mechanism for the Fischer esterification of this compound with an alcohol (R'OH) would proceed as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.orgbyjus.com

Nucleophilic Attack by Alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgbyjus.com

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. libretexts.orgbyjus.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.com

This reaction is reversible, and to drive it towards the formation of the ester, either an excess of the alcohol is used or the water formed is removed from the reaction mixture. libretexts.org

Strategies for Activating the Carboxylic Acid Functionality

The direct nucleophilic acyl substitution of a carboxylic acid can be challenging due to the hydroxyl group being a poor leaving group. openstax.org Consequently, the activation of the carboxylic acid functionality in this compound is a necessary step for many of its transformations, such as esterification or amidation. Several strategies can be employed for this purpose.

One common laboratory method involves the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acid chloride . This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). scribd.com The resulting acid chloride is highly susceptible to nucleophilic attack.

Another effective strategy is the in-situ activation using coupling agents . Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used to facilitate the formation of amides and esters. openstax.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile.

The formation of silyl (B83357) esters represents a milder activation method. nih.gov This can be achieved by reacting the carboxylic acid with a silylating agent. The resulting silyl ester can then undergo further reactions. For instance, the in-situ formation of silyl esters can facilitate the reduction of carboxylic acids. nih.gov

In biological systems, carboxylic acids are often activated by reaction with adenosine (B11128) triphosphate (ATP) to form an acyl adenylate , which is a mixed anhydride. openstax.org This process makes the carboxyl group more susceptible to nucleophilic attack.

The acidity of the carboxylic acid itself, influenced by substituents on the benzene (B151609) ring, also plays a role in its reactivity. Electron-withdrawing groups tend to increase the acidity of benzoic acids by stabilizing the carboxylate anion. libretexts.orglibretexts.org The oxiran-2-ylmethoxy group at the meta position will have a modest influence on the acidity compared to substituents directly conjugated with the carboxylic acid group.

| Activation Strategy | Reagent Example(s) | Reactive Intermediate | Primary Application(s) |

| Acid Halide Formation | Thionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃) | Acyl chloride | Esterification, Amidation |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | O-acylisourea | Amidation, Esterification |

| Silyl Ester Formation | Silylating agents | Silyl ester | Reduction, Amidation |

| Acyl Adenylate Formation | Adenosine triphosphate (ATP) | Acyl adenylate | Biological transformations |

Concurrent and Competitive Reactivity Profiles of Dual Functionalities

The presence of both a carboxylic acid and an epoxide group on the same molecule gives rise to a complex reactivity profile where concurrent and competitive reactions are possible. The outcome of a reaction often depends on the specific reagents and conditions employed.

The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. quora.com This deactivating effect is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack. quora.com

The epoxide ring is susceptible to nucleophilic ring-opening reactions. youtube.com This reaction is driven by the release of ring strain. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles. The regioselectivity of the ring-opening of unsymmetrical epoxides under acidic conditions can be complex, but often the nucleophile attacks the more substituted carbon atom due to the development of partial positive charge. youtube.com Under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction. youtube.com

The dual functionalities can lead to several competitive scenarios:

Nucleophilic attack: A nucleophile can potentially react with either the activated carboxylic acid or the epoxide. The selectivity will depend on the nature of the nucleophile and the reaction conditions. For example, a hard nucleophile might favor reaction at the carbonyl carbon of an activated carboxylic acid, while a softer nucleophile might preferentially attack the epoxide.

Intramolecular reactions: Under certain conditions, the carboxylate anion could act as an internal nucleophile, leading to an intramolecular ring-opening of the epoxide. This would result in the formation of a lactone.

Reactions involving the aromatic ring: While the ring is deactivated, electrophilic substitution at the meta position is still possible under forcing conditions.

An efficient method for the regioselective ring-opening of epoxides with benzoic acid and its derivatives in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) has been reported, leading to the formation of benzoylated 1,2-diols. organic-chemistry.org This highlights a reaction pathway where the carboxylic acid acts as a nucleophile towards the epoxide.

Kinetic and Thermodynamic Parameters of Key Transformations

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not extensively reported in the literature. However, by examining data for related compounds and general principles, we can infer the factors that would govern the reaction rates and equilibria.

The thermodynamic parameters of solvation for benzoic acid and its derivatives have been studied. jbiochemtech.com These studies show that the solubility and solvation behavior are influenced by the nature of the substituents and the solvent system. jbiochemtech.com For this compound, the presence of the ether and epoxide functionalities would influence its solubility and interaction with different solvents.

The kinetics of reactions involving this molecule will be dependent on several factors, including the activation energy of the specific transformation. For example, in the nucleophilic ring-opening of the epoxide, the rate will be influenced by the strength of the nucleophile and the degree of activation of the epoxide (e.g., by protonation).

For electrophilic aromatic substitution, the electron-withdrawing nature of the carboxylic acid group increases the activation energy for the reaction, thus slowing it down compared to unsubstituted benzene.

The following table presents thermodynamic data for benzoic acid as a reference point. These values provide a baseline for understanding the energetic considerations of reactions involving the carboxylic acid moiety.

| Thermodynamic Parameter | Value | Conditions |

| pKa | 4.20 | in Water at 25 °C |

| Standard Gibbs Free Energy of Solvation (ΔGsolv°) | -37.7 kJ/mol | in Water |

| Standard Enthalpy of Solvation (ΔHsolv°) | -35.1 kJ/mol | in Water |

| Standard Entropy of Solvation (ΔSsolv°) | 8.7 J/(mol·K) | in Water |

Note: The thermodynamic data presented is for benzoic acid and serves as an approximation. The substituent at the meta position in this compound will cause deviations from these values.

Quantum chemical computations on the reaction of hydroxyl radicals with alkyl iodides have been used to determine bond enthalpies and entropies for three-electron bonded species. rsc.org Similar computational approaches could be applied to this compound to model its reaction pathways and determine the associated kinetic and thermodynamic parameters.

Catalytic Strategies in the Transformations of 3 Oxiran 2 Ylmethoxy Benzoic Acid

Acid-Catalyzed Reactions

Acid catalysis provides a fundamental pathway for the ring-opening of epoxides. In the context of 3-(oxiran-2-ylmethoxy)benzoic acid, both external Brønsted acids and the intrinsic acidity of the molecule itself can influence the reaction course.

The ring-opening of epoxides under acidic conditions is a well-established transformation. masterorganicchemistry.com For a molecule like this compound, the reaction is initiated by the protonation of the epoxide oxygen by a Brønsted acid. This initial step transforms the oxygen into a better leaving group, thereby activating the epoxide ring for nucleophilic attack. youtube.comlibretexts.org The protonated epoxide is a highly reactive intermediate. youtube.com

The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org The nucleophile, which can be the carboxylic acid group of another molecule or a different nucleophile present in the reaction mixture, attacks one of the electrophilic carbons of the epoxide. In asymmetric epoxides, the regioselectivity of the attack is crucial. Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops during the transition state, a feature reminiscent of an SN1 reaction. libretexts.org The result of this ring-opening is the formation of a 1,2-diol derivative or, in the case of intramolecular attack or reaction with another carboxylic acid molecule, a β-hydroxy ester.

Carboxylic acids, including this compound itself, can act as catalysts in epoxide ring-opening reactions. This "self-promotion" is a key aspect of its reactivity. The carboxylic acid can protonate the epoxide, activating it for nucleophilic attack by the carboxylate of another acid molecule. dtic.mil The strength of the carboxylic acid can influence the reaction rate; stronger acids generally lead to faster reactions due to more efficient protonation of the epoxide. dtic.mil

Recent studies have also highlighted a more complex role for carboxylic acids in catalysis through the formation of self-assembled structures. For instance, carboxylic acids can form heterodimers with chiral phosphoric acid organocatalysts. This association increases the acidity of the phosphoric acid and enhances the reactivity of the carboxylic acid, facilitating reactions like the opening of aziridines, a close relative of epoxides. nih.govacs.org This principle of self-assembly suggests that the carboxylic acid group in this compound can participate in intricate catalytic cycles, going beyond a simple proton donor role. acs.org

Base-Catalyzed Reactions

Base-catalyzed reactions offer an alternative and often more controlled route for the transformation of this compound. These reactions typically involve the deprotonation of the carboxylic acid to form a more potent carboxylate nucleophile.

In the presence of a base, the carboxylic acid of this compound is converted to its conjugate base, the carboxylate. This carboxylate anion is a more effective nucleophile than the neutral carboxylic acid and can readily attack the epoxide ring. The reaction is often catalyzed by the carboxylate itself, which can be generated in situ. dntb.gov.uaresearchgate.net

Kinetic studies of similar systems, such as the reaction of epichlorohydrin (B41342) with carboxylic acids, reveal that the reaction rate is dependent on the concentration of both the epoxide and the carboxylate catalyst. sci-hub.se The mechanism proceeds in two main steps: first, the nucleophilic attack of the carboxylate on an epoxide carbon, which is the rate-determining step, followed by a rapid proton transfer from a carboxylic acid molecule to the resulting alkoxide, regenerating the carboxylate catalyst and forming the final hydroxyalkyl ester product. sci-hub.se The nucleophilicity of the carboxylate is a key factor, influenced by the cation and the solvent environment. researchgate.net

| Factor | Influence on Reaction Rate | Mechanism |

|---|---|---|

| Catalyst Structure (Cation Radius) | Increased cation radius enhances nucleophilicity and reaction rate. | Larger cations have weaker electrostatic interactions with the carboxylate anion, making the anion more available for nucleophilic attack. |

| Solvent Polarity | Decreased solvent polarity can accelerate the reaction. dntb.gov.ua | Less polar solvents may not solvate the carboxylate anion as effectively, potentially increasing its reactivity. |

| Temperature | Increased temperature leads to a higher reaction rate. dntb.gov.ua | Provides the necessary activation energy for the nucleophilic attack on the epoxide ring. |

Tertiary amines are effective catalysts for the reaction between epoxides and carboxylic acids. dntb.gov.ua The mechanism often involves the initial formation of an acid-amine complex. sci-hub.se This complex can then interact with the epoxide. An alternative pathway suggests that the amine reacts with the epoxide to form a zwitterionic intermediate, which is then attacked by the carboxylic acid. However, a more widely accepted mechanism involves the in-situ formation of a carboxylate salt (e.g., a tetraalkylammonium carboxylate if a quaternary ammonium (B1175870) salt is used as a precursor), which then acts as the primary nucleophile. dntb.gov.uaresearchgate.net

The use of amine catalysts can eliminate the induction period sometimes observed in these reactions, leading to more consistent kinetic data. sci-hub.se The choice of amine can significantly impact the reaction rate. For example, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a highly efficient organic base catalyst for promoting reactions involving epoxides due to its high basicity and compatibility with epoxy systems. researchgate.net

| Catalyst Type | Proposed Active Species | Key Features |

|---|---|---|

| Tertiary Amines | Acid-amine complex or in-situ generated carboxylate | Can lead to complex kinetics with non-constant reaction orders due to equilibrium formation of the active species. researchgate.net |

| Quaternary Ammonium Salts | In-situ generated carboxylate | Can remove the induction period, leading to more straightforward kinetics. sci-hub.se |

| Bifunctional Amino Amides | Enamine intermediate | Acts as a Brønsted base and hydrogen bonding site, enabling cooperative catalysis for high stereoselectivity. mdpi.com |

Organocatalysis and Asymmetric Catalysis in Oxirane and Carboxylic Acid Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. uni-giessen.de In the context of oxirane and carboxylic acid chemistry, organocatalysts can provide high levels of stereocontrol, which is crucial for the synthesis of chiral molecules. acs.org

Chiral phosphoric acids are effective Brønsted acid organocatalysts for the enantioselective ring-opening of epoxides with carboxylic acids. rug.nl The catalyst can activate the epoxide through hydrogen bonding while simultaneously interacting with the carboxylic acid, guiding the nucleophilic attack to achieve high enantioselectivity. nih.govacs.org This dual activation is a hallmark of efficient organocatalysis.

Furthermore, bifunctional organocatalysts, such as those based on thiourea (B124793) or chiral primary amino amides, can facilitate these transformations. mdpi.comuni-giessen.de These catalysts possess both a Brønsted acidic site (e.g., the thiourea N-H or amide N-H) and a Lewis basic site (e.g., the thiourea sulfur or the amine nitrogen). This bifunctionality allows them to activate both the epoxide and the carboxylic acid simultaneously, leading to highly organized transition states and excellent stereochemical outcomes. mdpi.com The development of such catalytic systems is vital for producing enantiopure products from prochiral substrates like this compound. acs.org

Chiral Phosphoric Acid Catalysis for Enantioselective Transformations

Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have become powerful tools for a multitude of enantioselective transformations. merckmillipore.combeilstein-journals.org These catalysts are known for their ability to activate substrates through a network of hydrogen bonds, creating a well-organized chiral environment that can direct the stereochemical outcome of a reaction. beilstein-journals.orgnih.gov Their application is particularly relevant for molecules like this compound, where the epoxide ring can be opened by various nucleophiles.

Research into the kinetic resolution of racemic terminal epoxides has demonstrated the efficacy of chiral phosphoric acids. In a notable study, a confined H₈-BINOL-derived phosphoric acid was used to catalyze the ring-opening of racemic terminal epoxides with benzoic acid as the nucleophile. nih.gov This reaction proceeded with high yields and excellent enantioselectivity, affording O-benzoylated aryl ethylene (B1197577) glycols. nih.gov The catalyst facilitates a high degree of regioselectivity, leading to the formation of a single regioisomer. nih.gov

This catalytic system operates through an asynchronous Sₙ2 ring-opening mechanism, where the chiral phosphoric acid activates the epoxide towards nucleophilic attack. nih.gov The steric and electronic properties of the CPA create a chiral pocket that preferentially accommodates one enantiomer of the epoxide, leading to its faster reaction and resulting in the kinetic resolution of the racemic mixture. nih.gov

While direct studies on this compound are not extensively documented in peer-reviewed literature, the principles established with analogous systems provide a strong foundation for its potential enantioselective transformations. The intramolecular presence of the carboxylic acid group in this compound could potentially lead to an intramolecular cyclization catalyzed by a chiral phosphoric acid, yielding a chiral lactone. Alternatively, in the presence of an external nucleophile, the CPA could catalyze an intermolecular reaction, similar to the benzoic acid opening of terminal epoxides. nih.gov

Table 1: Representative Chiral Phosphoric Acid Catalyzed Enantioselective Transformations

| Catalyst Type | Reaction Type | Substrates | Key Findings |

| BINOL-derived CPAs | Reductive Amination | Imines, Hantzsch ester | Provides access to enantioenriched amines with low catalyst loading (1-5 mol%). merckmillipore.com |

| H₈-BINOL-derived CPAs | Kinetic Resolution (Epoxide Opening) | Racemic Terminal Epoxides, Benzoic Acid | Achieves high yields and enantiomeric excesses (ee) with selectivity factors (S) up to 93. nih.gov |

| SPINOL-derived CPAs | Phosphinylation | 3,4-Dihydroisoquinolines, Diarylphosphine Oxides | Constructs chiral α-amino diarylphosphine oxides with good functional group tolerance. nih.gov |

| Various CPAs | Friedel-Crafts Alkylation | Indoles, Pyrroles | Enables asymmetric alkylation to form functionalized heterocycles. merckmillipore.com |

Kinetic Resolution Strategies for Racemic Epoxides

Kinetic resolution is a fundamental strategy for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org For racemic epoxides, such as the one present in this compound, this technique is invaluable for accessing enantiomerically pure forms, which are often crucial for biological applications.

One of the most effective methods for the kinetic resolution of terminal epoxides is the hydrolytic kinetic resolution (HKR). This reaction uses water as a reagent to open the epoxide ring of one enantiomer selectively, leaving the unreacted epoxide in high enantiomeric excess. Chiral (salen)Co(III) complexes are highly efficient catalysts for this transformation, affording both the unreacted epoxide and the resulting 1,2-diol with high enantiopurity. researchgate.net This method is practical due to the use of water and the low required loadings of a recyclable catalyst. researchgate.net

As discussed previously, chiral phosphoric acids also provide a powerful platform for the kinetic resolution of epoxides. The use of a carboxylic acid, such as benzoic acid, as a nucleophile in a CPA-catalyzed reaction allows for the resolution of racemic epoxides, yielding enantioenriched O-benzoylated glycols and unreacted epoxide. nih.gov The selectivity factor (S), which is a measure of the catalyst's ability to differentiate between the two enantiomers, can be quite high in these systems. nih.gov

Enzymatic kinetic resolution represents another powerful approach. Lipases, for instance, can catalyze the acylation of one enantiomer of a racemic epoxide-containing alcohol, leaving the other enantiomer unreacted. sfu.ca For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used in the kinetic resolution of various racemic amines and alcohols. wikipedia.org

Table 2: Comparison of Kinetic Resolution Strategies for Racemic Epoxides

| Method | Catalyst/Reagent | Nucleophile | Products | Advantages |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes | Water | Enantioenriched epoxide and 1,2-diol | Use of water, low catalyst loading, recyclable catalyst. researchgate.net |

| CPA-Catalyzed Resolution | Chiral Phosphoric Acids (e.g., H₈-BINOL) | Carboxylic Acids | Enantioenriched epoxide and O-acylated diol | High enantioselectivity, high regioselectivity. nih.gov |

| Enzymatic Resolution | Lipases (e.g., CALB) | Acyl donors | Enantioenriched epoxide and acylated product | High enantioselectivity, mild reaction conditions. wikipedia.org |

Exploration of Heterogeneous and Homogeneous Catalytic Systems

The choice between a heterogeneous and a homogeneous catalyst is a critical decision in designing a chemical process, with each offering distinct advantages. rsc.org

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, often leads to higher activity and selectivity because the catalytic sites are readily accessible. savemyexams.comlibretexts.org For transformations involving this compound, a homogeneous catalyst could be a soluble transition metal complex or an organocatalyst like the chiral phosphoric acids discussed above. merckmillipore.comnih.gov The industrial production of benzoic acid itself often utilizes homogeneous catalysts, such as cobalt salts, in the liquid-phase oxidation of toluene (B28343). alfa-chemistry.com However, a significant drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the product mixture. savemyexams.com

Heterogeneous catalysis , in which the catalyst exists in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers the major advantage of easy separation and recyclability. savemyexams.comlibretexts.org This is a significant benefit for sustainable and industrial-scale processes. For reactions involving benzoic acid derivatives, heterogeneous catalysts have been explored for various applications. For instance, Fe³⁺ immobilized on an alumina (B75360) (Al₂O₃) matrix has been used as a heterogeneous Fenton-like catalyst for the degradation of benzoic acid. researchgate.net In the realm of synthesis, palladium supported on a metal-organic framework (MOF) has been employed for the hydroxycarbonylation of aryl iodides to produce benzoic acid derivatives. researchgate.net Ion-exchange resins and deep eutectic solvents have also been investigated as heterogeneous catalysts for the esterification of benzoic acid. dergipark.org.tr

For the specific compound this compound, a heterogeneous catalyst could be designed to facilitate either the reactions of the carboxylic acid group (e.g., esterification with a solid acid catalyst) or the opening of the epoxide ring. The development of catalysts that combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous ones remains a key area of research. rsc.org

Computational Chemistry Investigations of 3 Oxiran 2 Ylmethoxy Benzoic Acid Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for studying the reaction mechanisms of organic compounds. researchgate.net For 3-(Oxiran-2-ylmethoxy)benzoic acid, DFT calculations can elucidate the intricate details of its reactions, particularly those involving the highly reactive oxirane (epoxide) ring and the carboxylic acid group. DFT studies on similar systems, such as the reaction of phenyl glycidyl (B131873) ethers with carboxylic acids, have provided a foundational understanding of these processes. acs.orgnih.gov These studies often explore the reaction pathways in the absence of a catalyst and in the presence of various catalysts to determine the most favorable routes. nih.gov

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along a reaction coordinate. DFT calculations are employed to locate and optimize the geometries of these transient species and to calculate their energies. The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For the reaction of the oxirane ring of this compound with a nucleophile, DFT can be used to model the transition state of the ring-opening. This analysis can help predict whether the reaction proceeds via an SN1 or SN2 mechanism and can quantify the energetic barriers for each step. Studies on related epoxy-acid reactions have shown that the presence of a catalyst, such as a tertiary amine, can significantly lower the activation energy by forming a more favorable transition state complex. nih.gov

Table 1: Hypothetical DFT-Calculated Energetic Parameters for the Reaction of this compound with a Generic Nucleophile (Nu)

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactant Complex Formation | -5.2 | -5.0 | +2.1 |

| Transition State 1 (Ring-Opening) | +20.5 | +20.1 | +25.8 |

| Intermediate Formation | -10.3 | -10.1 | -4.5 |

| Transition State 2 (Proton Transfer) | +8.7 | +8.5 | +12.3 |

| Product Complex Formation | -25.6 | -25.4 | -18.9 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar epoxy-acid reactions. Actual values for this compound would require specific calculations.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction, allowing for the identification of the rate-determining step (the step with the highest activation energy).

For this compound, a reaction energy profile for the esterification reaction between the carboxylic acid and the epoxide of another molecule would reveal the energetic feasibility of this process. DFT studies on similar intramolecular and intermolecular reactions of benzoic acid derivatives have been used to map out such profiles, providing valuable insights into the reaction kinetics and thermodynamics. scispace.com The profile would also show the relative stability of any intermediates formed during the reaction.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these methods are instrumental in understanding how its structure influences its reactivity and the selectivity of its reactions.

The reactivity of this compound is governed by a combination of steric and electronic effects. The position of the oxiran-2-ylmethoxy group on the benzoic acid ring (meta) influences the electronic properties of both the carboxylic acid and the epoxide.

Electronic Effects: The electron-withdrawing nature of the carboxylic acid group can affect the reactivity of the epoxide ring. Molecular modeling can quantify these effects by calculating parameters such as atomic charges and electrostatic potential maps. These calculations can help predict which of the two carbon atoms in the oxirane ring is more susceptible to nucleophilic attack.

Steric Effects: The bulkiness of the substituents on the benzoic acid ring can influence the approach of reactants, thereby affecting the reaction rate and selectivity. While the meta-substitution in this compound presents less steric hindrance compared to ortho-substitution, molecular modeling can still provide insights into the preferred orientation of reactants during a reaction. core.ac.uk

Hydrogen bonding plays a crucial role in the chemistry of carboxylic acids and can significantly influence reaction mechanisms. Computational methods can be used to predict the formation and strength of both intramolecular and intermolecular hydrogen bonds.

In the case of this compound, hydrogen bonding between the carboxylic acid proton and the oxygen atom of the oxirane ring or the ether linkage is possible. Furthermore, in the presence of a catalyst, such as an amine or a phosphine (B1218219), computational models can predict the hydrogen bonding interactions between the catalyst and the substrate. These interactions can stabilize the transition state and facilitate the reaction. DFT calculations have been successfully used to model these hydrogen-bonding networks and their impact on the catalytic cycle in related systems.

In Silico Design and Optimization of Catalytic Systems and Reaction Conditions

Computational chemistry is not only used to understand existing chemical processes but also to design new and improved ones. In silico (computer-based) methods can be used to screen potential catalysts and optimize reaction conditions for reactions involving this compound.

By modeling the interaction of various potential catalysts with the substrate, it is possible to predict their efficacy in promoting a desired reaction, such as the ring-opening of the epoxide. For example, different Lewis acids or bases can be computationally evaluated to determine which one provides the lowest activation energy for the reaction. This pre-screening can save significant time and resources in the laboratory.

Furthermore, the effect of different solvents on the reaction can be modeled using implicit or explicit solvent models. These simulations can help identify the optimal solvent for a particular transformation by considering factors such as polarity and the ability to stabilize charged intermediates or transition states.

Structural Characterization and Intermolecular Interactions of 3 Oxiran 2 Ylmethoxy Benzoic Acid

Principles of Single Crystal X-ray Diffraction Analysis for Oxirane-Carboxylic Acid Systems

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern of spots called reflections. uol.de The analysis of the positions and intensities of these reflections allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact coordinates of each atom. uol.de

For organic molecules containing both oxirane and carboxylic acid functionalities, such as 3-(Oxiran-2-ylmethoxy)benzoic acid, this technique provides critical information. It elucidates key structural parameters including bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry. uol.de Specifically, for the oxirane-carboxylic acid systems, X-ray diffraction is essential for:

Confirming Stereochemistry: The absolute configuration of chiral centers, like the one present in the oxirane ring, can be determined.

Characterizing Conformation: It reveals the spatial orientation of the flexible ether linkage connecting the oxirane and benzoic acid moieties.

The process involves growing a high-quality single crystal, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The resulting diffraction data is processed to solve the crystal structure and refine the atomic positions, ultimately yielding a detailed model of the molecule's solid-state structure. uol.de

Detailed Conformational Analysis of the Oxirane and Benzoic Acid Moieties

While specific crystallographic data for this compound is not publicly available, a detailed conformational analysis can be inferred from the general principles of organic chemistry and data from closely related structures. lumenlearning.com

Benzoic Acid Moiety: In the solid state, the carboxylic acid group is generally expected to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. However, slight twisting is common due to packing forces. Theoretical studies on benzoic acid derivatives show that the cis conformation (where the acidic proton is oriented toward the carbonyl oxygen) is typically more stable than the trans conformation. researchgate.net

Oxirane Moiety: The three-membered oxirane ring is inherently strained and has a fixed, rigid geometry.

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

The supramolecular assembly of this compound in the solid state is primarily governed by strong hydrogen bonds formed by the carboxylic acid group. mdpi.com Carboxylic acids are well-known to form highly stable, centrosymmetric dimers through a pair of O—H···O hydrogen bonds. researchgate.net This R²₂(8) ring motif is a robust and common feature in the crystal structures of virtually all benzoic acid derivatives. researchgate.net

Beyond this primary dimer formation, other weaker intermolecular interactions play a crucial role in extending the structure into a three-dimensional network. beilstein-journals.orgmdpi.com The oxygen atom of the oxirane ring and the ether oxygen can act as hydrogen bond acceptors for weak C—H···O interactions from the aromatic and methylene (B1212753) C-H groups of neighboring molecules.

Comparative Structural Analysis with Positional Isomers and Related Derivatives

A comparative analysis with its positional isomer, 4-(oxiran-2-ylmethoxy)benzoic acid, provides significant insight into how the substituent position affects the crystal structure. sibran.ru The crystal structure of the para isomer has been determined, revealing key details about its solid-state conformation and packing. sibran.ruresearchgate.netresearchgate.net

The crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid shows that the molecules form the expected centrosymmetric dimers via strong O—H···O hydrogen bonds between their carboxylic acid groups. sibran.ru In this isomer, the benzene rings within a dimer are coplanar. sibran.ru These dimers are then assembled into zigzag layers through C—H···O interactions, where the epoxy oxygen atom acts as an acceptor. sibran.ru

Table 1: Crystallographic Data for 4-(Oxiran-2-ylmethoxy)benzoic acid sibran.ruresearchgate.net This interactive table provides the crystallographic data for the comparative compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.1209(2) |

| b (Å) | 30.3429(16) |

| c (Å) | 5.9153(3) |

| β (°) | 96.725(3) |

| Volume (ų) | 912.81(8) |

| Z (molecules/unit cell) | 4 |

Table 2: Hydrogen Bond Geometry for 4-(Oxiran-2-ylmethoxy)benzoic acid (Å, °) sibran.ru This interactive table details the hydrogen bond geometry for the comparative compound.

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O(2)—H(2)···O(1)ⁱ | 0.82 | 1.82 | 2.636(2) | 174 |

| C(9)—H(9A)···O(3A)ⁱⁱ | 0.97 | 2.50 | 3.447(3) | 165 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x-1/2, -y+3/2, z-1/2

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Oxiran-2-ylmethoxy)benzoic acid |

| 3-(azidomethyl)benzoic acid |

| 4-acetoxybenzoic acid |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Intermediate for Complex Molecular Architectures

3-(Oxiran-2-ylmethoxy)benzoic acid serves as a pivotal intermediate for the synthesis of intricate molecular structures. Its rigid benzoic acid core, coupled with the flexible and reactive oxirane-containing side chain, permits the introduction of diverse substituents and the extension of the molecular scaffold in multiple directions. This dual reactivity is exploited in the generation of complex molecules with potential applications in materials science and medicinal chemistry. The strategic location of the ether linkage and the carboxylic acid at the meta position on the benzene (B151609) ring influences the spatial orientation of subsequent modifications, making it a key component for creating molecules with specific three-dimensional arrangements.

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions that install a wide array of functional groups. This transformation is a cornerstone of its utility, allowing for the creation of a diverse family of derivatives. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide, resulting in the formation of a 1,2-disubstituted product, specifically a 2-hydroxy-3-substituted propoxy chain.

A variety of nucleophiles can be employed for this purpose, including amines, alcohols, thiols, and azides. The choice of nucleophile dictates the nature of the newly introduced functional group, enabling extensive molecular diversification. For instance, reaction with primary or secondary amines yields amino alcohols, which are valuable precursors for pharmacologically active agents and ligands. The table below illustrates the outcomes of epoxide ring-opening reactions with different classes of nucleophiles.

| Nucleophile Class | Reagent Example | Resulting Functional Group on Propoxy Chain |

| Amines | Diethylamine | Diethylamino, Hydroxyl |

| Alcohols/Phenols | Phenol (B47542) | Phenoxy, Hydroxyl |

| Thiols | Benzylthiol | Benzylthio, Hydroxyl |

| Azides | Sodium Azide | Azido, Hydroxyl |

These reactions provide a straightforward method for attaching various side chains, each of which can be further modified, thereby expanding the molecular complexity and tailoring the properties of the final product.

The carboxylic acid group of this compound offers a second, independent site for chemical modification, which can be manipulated before, during, or after the epoxide ring has been opened. This functionality readily undergoes classic carboxylic acid transformations, such as esterification, amidation, and reduction.

Esterification: Reaction with various alcohols in the presence of an acid catalyst or coupling agents (like DCC) yields the corresponding esters. This transformation is useful for modifying the solubility and pharmacokinetic properties of the molecule or for protecting the carboxylic acid while other reactions are performed on the epoxide ring.

Amidation: The formation of amides is achieved by reacting the carboxylic acid with primary or secondary amines using peptide coupling reagents (e.g., HATU, HOBt). This reaction is fundamental in medicinal chemistry for creating compounds that can mimic peptide bonds and interact with biological targets.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4), providing another route to diol-containing structures.

These transformations are crucial for building libraries of compounds where the properties are systematically varied by altering the substituent at the carboxylic acid position.

Synthesis of Benzoic Acid Derivatives with Tailored Properties

By strategically combining modifications at both the epoxide and carboxylic acid sites, this compound is used to synthesize a wide range of benzoic acid derivatives with specifically tailored properties. For example, researchers have developed beta-adrenergic blocking agents by reacting the epoxide moiety with various amines and subsequently esterifying the carboxylic acid. The nature of the amine and the alcohol used for esterification can be systematically varied to optimize the biological activity and selectivity of the final compound. This modular approach allows for the fine-tuning of molecular properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for drug-receptor interactions.

Precursor in the Synthesis of Agrochemical Research Targets

In the field of agrochemicals, this compound has been identified as a useful precursor for the synthesis of novel research targets. Its structure is incorporated into molecules being investigated for potential fungicidal or herbicidal activity. For instance, the epoxide ring can be opened by nitrogen-containing heterocyclic compounds, a common motif in many agrochemicals, while the carboxylic acid can be converted into esters or amides known to enhance systemic transport in plants. Patent literature describes the use of this and structurally related compounds in the creation of new fungicides, particularly those targeting strobilurin-resistant fungal strains. The derivatization of this precursor allows for the exploration of new chemical space in the search for more effective and environmentally benign crop protection agents.

Role in Polymer Chemistry and Materials Science

Function as a Crosslinking Agent in Polymeric Systems

3-(Oxiran-2-ylmethoxy)benzoic acid can function as an effective crosslinking agent in various polymeric systems. The presence of the highly reactive epoxy ring allows it to form covalent bonds with functional groups present in polymer chains, such as amines, hydroxyls, and other carboxylic acids. This crosslinking process creates a three-dimensional network structure, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting material.

The dual functionality of the molecule is particularly advantageous. The carboxylic acid group can either remain as a pendant functional group, imparting specific characteristics to the polymer, or it can also participate in crosslinking reactions, particularly in the presence of catalysts or at elevated temperatures. This versatility allows for precise control over the crosslink density and, consequently, the final properties of the polymer network. The structural features of related compounds, such as the presence of an epoxide ring and an aldehyde group in 4-(Oxiran-2-ylmethoxy)benzaldehyde (B104580), also highlight the potential for crosslinking reactions.

Monomeric Unit in the Synthesis of Novel Polymeric Materials

Beyond its role as a crosslinking agent, this compound serves as a valuable monomer for the synthesis of new and functional polymeric materials. The high ring strain of the epoxide ring, approximately 110–115 kJ/mol, is the driving force for ring-opening polymerization (ROP). acs.org This process can be initiated through various mechanisms, including anionic, cationic, and coordination polymerization, allowing for the formation of a wide range of polymer architectures. acs.org

Through ROP, the epoxy group opens and links with other monomers, forming a polymer backbone. The pendant benzoic acid group along the polymer chain introduces functionality that can be exploited for various purposes. For instance, these acidic moieties can enhance adhesion to substrates, improve solubility in specific solvents, or serve as sites for further post-polymerization modifications. This approach allows for the creation of polymers with unique combinations of properties, such as those found in photosensitive resin compositions and other advanced materials. google.com The ability to incorporate such functional monomers is a key strategy in the design of polymers for specialized applications. researchgate.netresearchgate.net

Application in High-Performance Coating Formulations

The unique chemical structure of this compound and its derivatives makes them suitable for use in high-performance coating formulations. Epoxy-based coatings are well-known for their excellent adhesion, chemical resistance, and durability. paint.org The incorporation of this compound into coating formulations can contribute to these properties in several ways.

The epoxy group can react with various curing agents, such as amines or anhydrides, to form a highly crosslinked and robust film. The presence of the carboxylic acid functionality can further enhance adhesion to metal substrates through the formation of hydrogen bonds or salt-like interactions. Additionally, the aromatic ring in the benzoic acid moiety contributes to the rigidity and thermal stability of the cured coating. The development of UV-curable coating compositions often involves the use of epoxy-functional resins, highlighting the importance of this class of compounds in advanced coating technologies. google.com.na The use of related epoxy compounds as corrosion inhibitors for steel in acidic environments further underscores their potential in protective coatings. researchgate.net

Mechanisms of Epoxy-Carboxylic Acid Curing in Polymer Development

The curing reaction between an epoxy group and a carboxylic acid is a fundamental process in the development of many polymeric materials. This reaction can proceed through several pathways, often influenced by the presence of catalysts. A comprehensive understanding of these mechanisms is crucial for controlling the curing process and achieving the desired material properties.

In the uncatalyzed reaction, the carboxylic acid can act as its own promoter, where an additional acid molecule helps to stabilize the transition state of the epoxy ring-opening, thereby lowering the activation energy. nih.gov However, the reaction is often accelerated by the use of catalysts. Tertiary amines, for example, can function as catalysts by forming a hydrogen-bonded complex with the carboxylic acid, which enhances its nucleophilicity and facilitates the attack on the epoxy ring. core.ac.uk

Perspectives in Chemical Biology and Drug Design Chemical Synthesis Focus

Design of Molecular Scaffolds for Biological Investigations

A molecular scaffold is a core structure upon which a variety of functional groups can be built, creating a library of related compounds for biological screening. The utility of a scaffold is determined by its synthetic accessibility, structural rigidity and flexibility, and the presence of reactive handles for diversification.

The 3-(Oxiran-2-ylmethoxy)benzoic acid structure is a noteworthy scaffold for several reasons:

The Benzoic Acid Moiety: This group provides a rigid aromatic core and a carboxylic acid function. The aromatic ring can be further substituted to modulate properties like solubility, lipophilicity, and electronic character. The carboxylic acid is a key interaction point, capable of forming hydrogen bonds or salt bridges with biological targets, and serves as a handle for amide bond formation, a common linkage in drug molecules.

The Epoxide (Oxirane) Ring: This three-membered heterocyclic ring is a potent electrophile. It can react with a wide range of biological nucleophiles, such as the side chains of cysteine or lysine (B10760008) residues in proteins. This reactivity makes the scaffold suitable for designing covalent inhibitors or probes, which form a permanent bond with their target, often leading to enhanced potency and prolonged duration of action. Research on the related 4-(oxiran-2-ylmethyl)benzoic acid has highlighted its use as an electrophilic "warhead" for creating covalent peptide inhibitors to tackle challenging protein-protein interactions. ulisboa.pt

The Ether Linkage: The methoxy (B1213986) group connecting the aromatic ring and the epoxide provides flexibility. This allows the reactive epoxide to orient itself optimally within a target's binding site, a crucial factor for achieving high-affinity interactions.

The combination of these features in a single, relatively simple molecule provides a versatile platform for generating diverse molecular structures. By reacting the epoxide with various nucleophiles (e.g., amines, thiols) and modifying the carboxylic acid, a medicinal chemist can rapidly create a library of compounds to probe biological pathways or screen for therapeutic activity.

Table 1: Functional Group Roles in Scaffold Design

| Functional Group | Role in Molecular Design | Potential Interactions/Reactions |

| Benzoic Acid | Rigid anchor, synthetic handle, hydrogen bonding | Hydrogen bonds, ionic bonds, amide coupling, esterification |

| Ether Linkage | Flexible spacer | Provides conformational flexibility |

| Epoxide (Oxirane) | Electrophilic "warhead" | Covalent bond formation with nucleophiles (e.g., Cys, Lys residues) |

Role as a Precursor for Lead Compound Synthesis in Medicinal Chemistry

In medicinal chemistry, a "precursor" is a compound that serves as a key starting material for the synthesis of a drug or a lead compound. nih.gov A lead compound is a chemical that has pharmacological or biological activity but may require further modification (lead optimization) to improve its efficacy, selectivity, or pharmacokinetic properties. The structural attributes of this compound make it an ideal precursor for generating novel lead compounds.

The synthetic versatility of this molecule is centered on the reactivity of its two primary functional groups. The carboxylic acid can be converted into esters, amides, or other derivatives, while the epoxide ring can undergo ring-opening reactions with a vast array of nucleophiles. This dual functionality allows for a "combinatorial" approach to synthesis, where different building blocks can be attached at either end of the molecule, rapidly generating a large and diverse set of derivatives.

For example, a library of potential drug candidates can be synthesized by:

Reacting the epoxide of this compound with a series of different amines or thiols.

Taking each of these new derivatives and coupling the carboxylic acid with a separate library of amines or alcohols.

This strategy allows for the exploration of a wide chemical space around the core scaffold, increasing the probability of discovering a "hit" or lead compound in a screening campaign. nih.gov Benzoic acid derivatives, in general, are common starting points for lead discovery, as seen in the development of antagonists for targets like the VLA-4 receptor. scholarsresearchlibrary.com The optimization of such leads often involves systematic modification of the initial scaffold to enhance binding affinity and drug-like properties. frontiersin.org

Chemical Strategy for Targeting Specific Biological Pathways (e.g., Peptidoglycan Biosynthesis)

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents that act on novel targets. researchgate.net The bacterial peptidoglycan biosynthetic pathway is a prime target because it is essential for bacterial survival and is absent in humans, offering a high degree of selective toxicity. researchgate.netnih.gov

Peptidoglycan is a polymer that forms the bacterial cell wall, providing structural integrity. researchgate.net Its synthesis is a multi-step process involving a series of cytoplasmic enzymes known as Mur ligases (MurA-F). nih.govsymbiosisonlinepublishing.com These enzymes catalyze the sequential addition of amino acids to a UDP-N-acetylmuramic acid (UDP-MurNAc) precursor. nih.govresearchgate.net Inhibiting any of these enzymes disrupts cell wall formation, leading to bacterial cell death. researchgate.net

The compound 4-(Oxiran-2-ylmethoxy)benzoic acid, a constitutional isomer of the title compound, has been identified as a useful intermediate in the design of new antimicrobial drugs specifically targeting this pathway. researchgate.net The strategy involves using this scaffold to build molecules that can act as inhibitors of the Mur ligase enzymes. The general approach is to design molecules that mimic the natural substrates of these enzymes, thereby blocking their active sites.

A plausible strategy using this compound as a starting point would involve synthesizing derivatives designed to inhibit a Mur ligase, for instance, MurC, which adds L-alanine to the UDP-MurNAc precursor. The synthesis could proceed by opening the epoxide ring with L-alanine or a related amino acid, and then further modifying the carboxylic acid to mimic the UDP portion of the natural substrate. The goal is to create a molecule that fits into the enzyme's active site and either binds reversibly with high affinity or forms an irreversible covalent bond through its retained epoxide functionality or a derivative thereof. Given that Mur ligases share structural similarities, such inhibitors might even target multiple enzymes in the pathway, potentially reducing the likelihood of resistance development. nih.govmdpi.com

Table 2: Key Cytoplasmic Enzymes in Peptidoglycan Biosynthesis

| Enzyme | Function | Role in Pathway |

| MurA/MurB | Synthesis of UDP-MurNAc | Creates the initial sugar-peptide building block |

| MurC | L-Alanine ligase | Adds the first amino acid to UDP-MurNAc |

| MurD | D-Glutamate ligase | Adds the second amino acid |

| MurE | meso-Diaminopimelic acid (or L-Lysine) ligase | Adds the third amino acid |

| MurF | D-Ala-D-Ala dipeptide ligase | Adds the final dipeptide to complete the pentapeptide stem |

Data sourced from references researchgate.netnih.govsymbiosisonlinepublishing.comnih.gov

By leveraging the unique chemical properties of the this compound scaffold, medicinal chemists can devise targeted strategies to create novel inhibitors for validated and essential biological pathways like peptidoglycan synthesis.

Future Research Directions and Outlook for 3 Oxiran 2 Ylmethoxy Benzoic Acid

Exploration of Novel Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity

The development of advanced catalytic systems is paramount for controlling the reactivity of the epoxide ring in 3-(Oxiran-2-ylmethoxy)benzoic acid. The goal is to achieve high chemoselectivity, directing reactions to a specific functional group, and stereoselectivity, controlling the three-dimensional arrangement of atoms.

Future research will likely focus on:

Metal-Based Catalysts: The use of metal salen complexes, such as those involving chromium and cobalt, has shown promise in the asymmetric ring-opening of epoxides. nih.gov Further investigation into other metal complexes, including those based on iron, could lead to more efficient and environmentally benign catalysts. researchgate.net For instance, a cooperative catalyst system using an iron(III) benzoate (B1203000) complex and guanidinium (B1211019) carbonate has demonstrated improved activity in the nucleophilic ring-opening of epoxides by carboxylic acids. researchgate.net

Organocatalysis: Chiral organocatalysts, such as those based on urea (B33335) and thiourea (B124793), offer a metal-free alternative for asymmetric epoxide ring-opening. nih.gov These catalysts operate through hydrogen bonding interactions and can provide high levels of stereocontrol. nih.gov

Enzymatic Catalysis: Biocatalysts, such as enzymes, offer unparalleled selectivity under mild reaction conditions. The use of enzymes for the kinetic resolution of epoxides is a promising avenue for producing enantiomerically pure this compound derivatives. mdpi.com

Surface-Modified Catalysts: Modifying the surface of materials like Ti3C2Tx MXenes can control the type and number of acid sites, thereby enhancing the selectivity of epoxide ring-opening reactions. ua.es

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, this translates to developing methods that are more environmentally friendly and economically viable.

Key areas of development include:

Use of Greener Solvents: Research is exploring the use of water as a solvent or a regulator in epoxide ring-opening reactions. rsc.org Water can facilitate proton transfer, suppress side reactions, and improve selectivity. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The Prilezhaev reaction, which uses a peracid for epoxidation, is noted for its high atom economy. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Renewable Feedstocks: While not directly addressed for this specific compound in the provided results, a general trend in chemical synthesis is the exploration of bio-based starting materials.